![molecular formula C12H10F3N3O2S B2360028 (E)-2-Phenyl-N-[5-(Trifluormethyl)-1H-pyrazol-3-yl]ethenesulfonamid CAS No. 1488416-94-9](/img/structure/B2360028.png)
(E)-2-Phenyl-N-[5-(Trifluormethyl)-1H-pyrazol-3-yl]ethenesulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives were synthesized with the aim of developing new antimalarial lead compounds . These derivatives were prepared in yields between 50% and 62%, and their structures were elucidated using IR, 1H-, 13C-, 19F-NMR, MS and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray analysis . Molecular geometry, MEP, HOMO and LUMO, and NLO effects were calculated by DFT method .Chemical Reactions Analysis
The reaction mechanism of similar compounds has been proposed in the literature . For example, the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds was investigated .Wissenschaftliche Forschungsanwendungen
- Es könnte als Baustein für neuartige Pharmazeutika dienen, insbesondere in Bereichen, in denen fluorierte Verbindungen eine entscheidende Rolle spielen .
- Die umfassende Untersuchung dieser Transformationen trägt zur Entwicklung von Agrochemikalien-Medikamenten bei .
- EN300-26588083 enthält eine Boronsäureeinheit. Arylboronsäuren finden vielfältige Anwendungen:
Medizinische Chemie und Medikamentenentwicklung
Übergangsmetall-vermittelte Trifluormethylierung
Optisch aktive Isomere in der pharmazeutischen Synthese
Anwendungen von Arylboronsäure
Wirkmechanismus
While the exact mechanism of action for “(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide” is not specified in the search results, similar compounds have been studied for their potential as antimalarial drugs . A docking study based on sulfonamides previously used against malaria identified trifluoromethyl-substituted derivatives to be the best lead compounds for new antimalarial drug development .
Safety and Hazards
The safety data sheet for a similar compound, 3’,5’-Bis(trifluoromethyl)propiophenone, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(E)-2-phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)10-8-11(17-16-10)18-21(19,20)7-6-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDMYJVUBJSGEZ-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NNC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NNC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2359947.png)
![1-(p-Tolyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2359950.png)
![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2359953.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2359954.png)
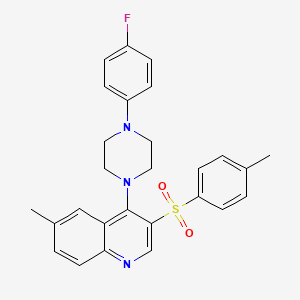
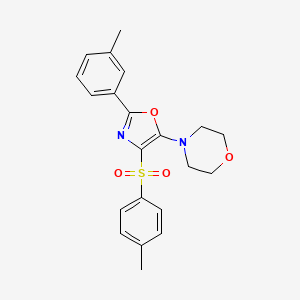
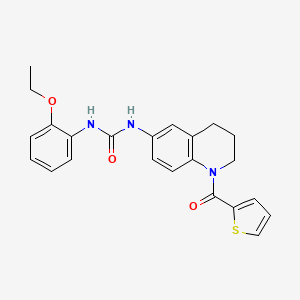
![7-(3-Ethynyl-5-fluorosulfonyloxybenzoyl)-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2359958.png)

![2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile](/img/structure/B2359960.png)
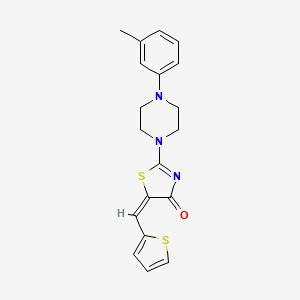
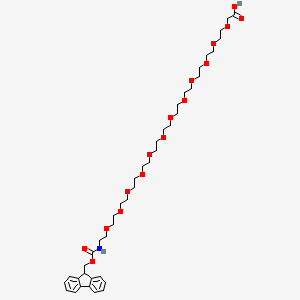
![N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2359966.png)
